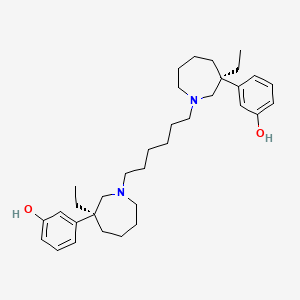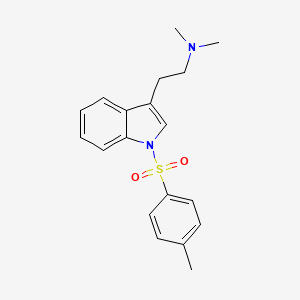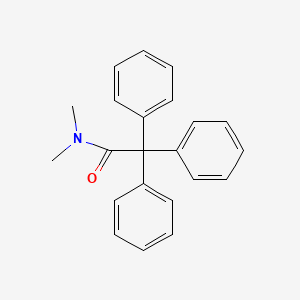![molecular formula C38H60N2O2 B10851396 3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol](/img/structure/B10851396.png)
3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol" is a highly specialized organic molecule that features prominently in research and industrial applications. This complex structure comprises azepane rings and phenolic groups, contributing to its unique chemical properties and potential utility across various fields.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves several key steps:
Formation of Azepane Rings: : Initial synthesis of azepane rings through cyclization reactions. Key reagents include amines and epoxides under catalytic conditions.
Addition of Ethyl Groups: : Alkylation processes to introduce ethyl groups, typically using ethyl halides.
Incorporation of Hydroxyphenyl Groups: : Substitution reactions to attach hydroxyphenyl groups onto the azepane rings. This step often requires the presence of strong bases to deprotonate the phenol.
Industrial Production Methods
Scaling up for industrial production requires optimizing reaction conditions for yield and purity. Continuous flow reactors and high-throughput screening methods are employed to refine parameters. The reactions are carried out under controlled temperature and pressure to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, potentially converting hydroxyl groups into ketones or aldehydes using reagents like potassium permanganate.
Reduction: : Reduction processes can be employed to modify the phenolic group, using agents like sodium borohydride.
Substitution: : Halogenation or nitration reactions can introduce functional groups into the aromatic ring, utilizing halogens or nitrating mixtures.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating mixtures (sulfuric and nitric acids).
Major Products
Oxidation Products: : Ketones or aldehydes depending on the reaction conditions.
Reduction Products: : Phenolic alcohols or aliphatic alcohols.
Substitution Products: : Halogenated or nitrated aromatic compounds.
科学的研究の応用
This compound finds diverse applications across:
Chemistry: : As a reagent in synthetic organic chemistry, assisting in the development of new synthetic pathways.
Biology: : Investigating its interaction with biological macromolecules, including its potential as a pharmacophore.
Medicine: : Exploring its therapeutic potential, particularly its role in binding with target proteins or receptors.
Industry: : Utilized in material science for developing polymers and other advanced materials, thanks to its unique structural features.
作用機序
The compound exerts its effects through multiple pathways:
Molecular Targets: : Primarily interacts with enzymes and receptors due to the presence of functional groups that mimic natural substrates or inhibitors.
Pathways Involved: : It may modulate signaling pathways by either activating or inhibiting specific enzymes, contributing to its potential therapeutic effects.
類似化合物との比較
Comparing it to other similar compounds:
3-[3-Methyl-1-[10-[3-methyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol: : This variant with methyl groups instead of ethyl groups shows distinct reactivity and binding affinity.
3-[3-Propyl-1-[10-[3-propyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol: : The propyl variant offers insights into steric effects and chain length impact on activity.
特性
分子式 |
C38H60N2O2 |
|---|---|
分子量 |
576.9 g/mol |
IUPAC名 |
3-[3-ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C38H60N2O2/c1-3-37(33-19-17-21-35(41)29-33)23-11-15-27-39(31-37)25-13-9-7-5-6-8-10-14-26-40-28-16-12-24-38(4-2,32-40)34-20-18-22-36(42)30-34/h17-22,29-30,41-42H,3-16,23-28,31-32H2,1-2H3 |
InChIキー |
PCOSLLZEMYSIRZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCCN(C1)CCCCCCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-diallyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851339.png)



![3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol](/img/structure/B10851376.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
![N-[(4-bromo-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851388.png)
![3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol](/img/structure/B10851398.png)
![N-[2-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851405.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]undecanamide](/img/structure/B10851407.png)
![N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851414.png)
![3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol](/img/structure/B10851416.png)
